molecular formula C20H19N3O3 B5760101 N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5760101
M. Wt: 349.4 g/mol
InChI Key: SJDHCFIOBNRYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In

Scientific Research Applications

N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for detecting protein-protein interactions. The compound has been shown to bind to certain proteins and emit fluorescence upon binding, making it useful for studying protein interactions in vitro.

Mechanism of Action

The mechanism of action of N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed to interact with certain proteins and alter their function. The compound has been shown to bind to the protein tubulin, which plays a role in cell division, and inhibit its function. This inhibition of tubulin function may be responsible for some of the biological effects of the compound.
Biochemical and Physiological Effects:
N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its potential as a fluorescent probe for protein-protein interactions, the compound has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in certain cancer cell lines. The compound has also been shown to have anti-inflammatory effects in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its potential as a fluorescent probe for protein-protein interactions. The compound is also relatively easy to synthesize and purify. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of interest is further investigation of its potential as a fluorescent probe for protein-protein interactions. Another direction is the development of analogs of the compound with improved biological activity and selectivity. Additionally, the mechanism of action of the compound could be further elucidated to better understand its effects on cellular processes. Finally, the compound could be tested in animal models to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been described in the literature. The method involves the reaction of 2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide with allyl bromide in the presence of potassium carbonate. The reaction is carried out in acetonitrile at room temperature for several hours, and the resulting product is purified by column chromatography.

properties

IUPAC Name

2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-13-23(20(24)16-11-7-8-12-17(16)25-2)14-18-21-19(22-26-18)15-9-5-4-6-10-15/h3-12H,1,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDHCFIOBNRYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylbenzamide

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